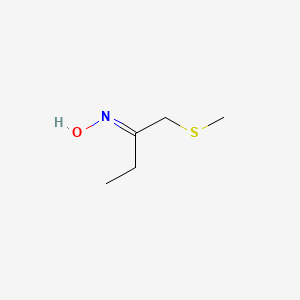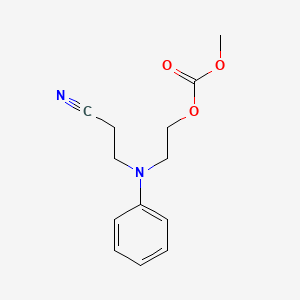
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate is an organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It is also known by its IUPAC name, 2-[N-(2-cyanoethyl)anilino]ethyl methyl carbonate . This compound is characterized by the presence of a cyanoethyl group attached to an aniline moiety, which is further linked to an ethyl methyl carbonate group.
Preparation Methods
The synthesis of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate typically involves the reaction of 2-cyanoethyl aniline with ethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the aniline moiety can engage in electrophilic aromatic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate can be compared with other similar compounds, such as:
2-((2-Cyanoethyl)anilino)ethyl ethyl carbonate: Similar structure but with an ethyl group instead of a methyl group.
2-((2-Cyanoethyl)anilino)ethyl propyl carbonate: Similar structure but with a propyl group instead of a methyl group.
2-((2-Cyanoethyl)anilino)ethyl butyl carbonate: Similar structure but with a butyl group instead of a methyl group.
These compounds share similar chemical properties but differ in their physical properties and reactivity due to the varying alkyl groups attached to the carbonate moiety .
Properties
CAS No. |
93839-02-2 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-[N-(2-cyanoethyl)anilino]ethyl methyl carbonate |
InChI |
InChI=1S/C13H16N2O3/c1-17-13(16)18-11-10-15(9-5-8-14)12-6-3-2-4-7-12/h2-4,6-7H,5,9-11H2,1H3 |
InChI Key |
VOKMGOLQEBPKNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCCN(CCC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


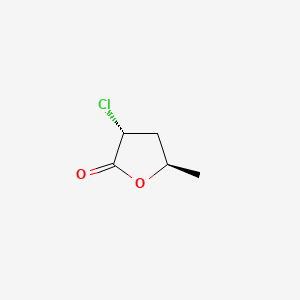
![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)
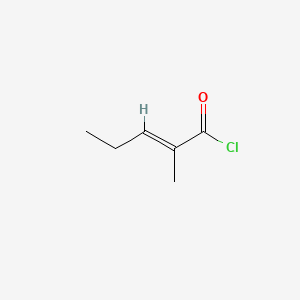


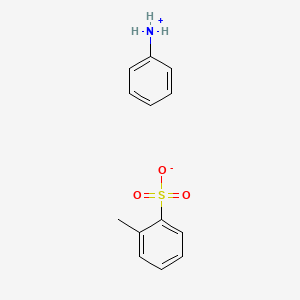
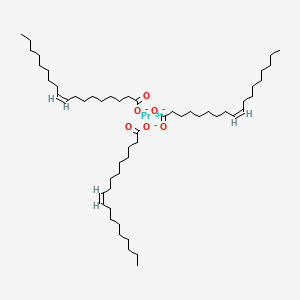
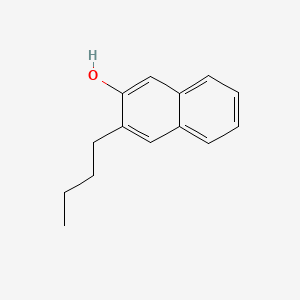


![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)

